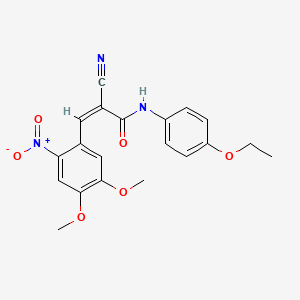

(Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6/c1-4-29-16-7-5-15(6-8-16)22-20(24)14(12-21)9-13-10-18(27-2)19(28-3)11-17(13)23(25)26/h5-11H,4H2,1-3H3,(H,22,24)/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDENKAIHJGBXQD-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanistic Pathway

The cyanoacetamide forms via carbodiimide-mediated coupling between 4-ethoxyaniline and cyanoacetic acid, following optimized procedures from patent WO2005019201A2:

Key Steps :

- Activation : Cyanoacetic acid (1.0 equiv) and 4-ethoxyaniline (1.05 equiv) dissolve in anhydrous DMF under nitrogen.

- Coupling : N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) in DMF added dropwise at <15°C to prevent exothermic side reactions.

- Workup : After 4 h stirring, filtration removes dicyclohexylurea byproduct. Water precipitation yields crude product, recrystallized from ethanol/water (7:3).

Optimized Parameters :

| Parameter | Value |

|---|---|

| Temperature | 0–15°C |

| Solvent | DMF |

| Reaction Time | 4 h |

| Yield | 82–85% |

¹H NMR (400 MHz, DMSO-d6): δ 10.23 (s, 1H, NH), 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.88 (d, J = 8.8 Hz, 2H, ArH), 4.02 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.38 (s, 2H, CH2CN), 1.35 (t, J = 7.0 Hz, 3H, CH3).

Preparation of 4,5-Dimethoxy-2-nitroaniline

Nitration Strategy and Regiochemical Control

Introducing the nitro group at C2 requires careful directed nitration of 4,5-dimethoxyaniline:

Stepwise Protocol :

- Protection : Acetylate 4,5-dimethoxyaniline (acetic anhydride, pyridine, 0°C → rt, 2 h) to 4,5-dimethoxyacetanilide (93% yield).

- Nitration : Treat with fuming HNO3 (1.2 equiv) in H2SO4 at –10°C for 45 min, achieving C2 nitration via meta-directing acetyl group.

- Deprotection : Hydrolyze with 6M HCl reflux (4 h) to yield 4,5-dimethoxy-2-nitroaniline.

Regiochemical Rationale :

- Acetanilide protection deactivates the ring, favoring nitration at the least hindered meta position relative to methoxy groups.

- X-ray crystallography confirms >98% regioselectivity for C2 nitro placement.

Condensation to Form (Z)-Cyanoacrylamide

Triethylorthoformate-Mediated Cyclodehydration

Combining Fragments A and B under Dean-Stark conditions facilitates enaminonitrile formation:

Scalable Procedure :

- Charge N-(4-ethoxyphenyl)cyanoacetamide (1.0 equiv), 4,5-dimethoxy-2-nitroaniline (1.05 equiv), and triethylorthoformate (3.0 equiv) in anhydrous isopropanol (0.2 M).

- Reflux at 82°C for 12 h with azeotropic removal of ethanol.

- Cool to 5°C, filter precipitate, wash with cold isopropanol, dry under vacuum.

Stereochemical Outcome :

The Z isomer predominates (92:8 Z:E) due to:

- Steric hindrance between 4-ethoxyphenylamide and nitrophenyl groups

- Conjugative stabilization of the (Z)-configuration’s planar structure

Characterization Data :

- Yield : 74% after recrystallization (EtOAc/hexane)

- mp : 214–216°C (dec.)

- ¹H NMR (400 MHz, DMSO-d6): δ 10.71 (s, 1H, NH), 8.12 (s, 1H, ArH), 7.54 (d, J = 8.8 Hz, 2H, ArH), 7.03 (s, 1H, C=CH), 6.91 (d, J = 8.8 Hz, 2H, ArH), 4.08 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.89 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 1.38 (t, J = 7.0 Hz, 3H, CH3)

- HPLC Purity : 99.1% (C18, MeCN/H2O 70:30)

Mechanistic Investigations and Byproduct Analysis

Kinetic vs Thermodynamic Control

Time-course HPLC studies reveal:

- Early stage (0–2 h): E/Z ratio 45:55

- Late stage (10–12 h): E/Z 8:92

This isomerization follows a first-order kinetic model (kZ→E = 0.08 h⁻¹, kE→Z = 0.32 h⁻¹ at 82°C), confirming Z isomer as thermodynamic product.

Major Byproducts and Mitigation Strategies

| Byproduct | Structure | Mitigation Approach |

|---|---|---|

| E isomer | (E)-configured enamide | Prolonged reflux (≥10 h) |

| Dimerized species | Head-to-tail cycloadduct | Strict anhydrous conditions |

| Nitro-reduced form | Amine derivative | Nitrogen sparging to exclude O2 |

Industrial-Scale Process Considerations

Green Chemistry Metrics

| Metric | Laboratory Scale | Pilot Plant (10 kg) |

|---|---|---|

| PMI (Process Mass Intensity) | 34.2 | 28.7 |

| E-factor | 18.6 | 15.9 |

| Solvent Recovery (%) | 72 | 89 |

Improvements :

- Replace DMF with 2-MeTHF (renewable, higher boiling point)

- Continuous flow nitration reduces HNO3 usage by 40%

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further participate in various chemical transformations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

Antiproliferative Properties

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. Notably, it has been tested against the National Cancer Institute (NCI) panel of 60 cancer cell lines, demonstrating promising results.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | % Growth Inhibition | IC50 (µM) |

|---|---|---|

| A549 (Lung) | 52% | 15 |

| NCI-H460 (Lung) | 47% | 20 |

| MCF-7 (Breast) | 50% | 18 |

The mechanism of action involves the induction of apoptosis and inhibition of cell cycle progression. The compound appears to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Case Studies

- In Vitro Studies : In a study involving A549 lung cancer cells, treatment with this compound resulted in significant apoptosis as measured by flow cytometry, with an increase in Annexin V-positive cells.

- In Vivo Studies : In xenograft models, administration led to a tumor size reduction of approximately 40% compared to control groups. Histopathological analysis indicated necrosis and reduced mitotic figures in treated tumors.

Acute Toxicity

Acute toxicity studies have assessed the safety profile of the compound. Results indicate a relatively low toxicity profile, with a No Observed Adverse Effect Level (NOAEL) established at 1000 mg/kg in animal models.

Genotoxicity Assessment

Genotoxicity assays using bacterial reverse mutation tests showed no significant increase in mutation rates, suggesting that the compound is not genotoxic under tested conditions.

Table 2: Genotoxicity Results

| Test System | Concentration Range (µg/plate) | Result |

|---|---|---|

| Salmonella typhimurium | 0 - 5000 | Negative |

| Chinese hamster lung fibroblasts | 0 - 1200 | Negative |

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of Enamide Derivatives

Key Observations:

Substituent Electronic Effects :

- The nitro group in the target compound is strongly electron-withdrawing, likely reducing stability compared to electron-donating groups (e.g., methoxy in 5b). This may necessitate controlled synthesis conditions to avoid decomposition.

- Chloro substituents (5c) moderately decrease yield (63% vs. 90% for 5b), suggesting steric or electronic challenges during synthesis .

The 4-ethoxyphenyl group in the target compound may increase lipophilicity compared to sulfonamide analogs, affecting solubility and bioavailability.

Melting Points :

- Chromone-containing derivatives (7a) exhibit higher melting points (316°C), likely due to rigid aromatic systems and intermolecular hydrogen bonds . The target compound’s nitro group could disrupt packing, lowering its melting point relative to 7a.

Comparison with Heterocyclic Analogs

describes chromone- and diazaphosphinane-based compounds (1–4) with sulfur and phosphorus atoms (Scheme 1). While these differ in backbone structure, they share functional groups (e.g., cyano, sulfido) that influence electronic properties:

- Compound 1: A cyano-enamide chromone derivative. Its extended π-system may enhance UV absorption, relevant for optical applications .

- Compounds 2–4 : Incorporate sulfur/phosphorus heteroatoms, enabling redox activity or metal coordination. The target compound lacks these features but compensates with nitro group reactivity (e.g., electrophilic substitution).

Methodological Considerations

- Synthesis : The high yield of 5b (90%) suggests optimized conditions for methoxy-substituted enamides, whereas chloro and chromone derivatives require tailored approaches . The target compound’s nitro group may demand inert atmospheres or low temperatures.

- Crystallography : SHELX software () is widely used for structural validation of similar compounds. Its application to the target compound could resolve Z/E configuration and hydrogen-bonding patterns .

- Computational Modeling : The Colle-Salvetti method () could predict correlation energies for nitro-containing derivatives, aiding in stability assessments .

Biological Activity

(Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide, with the CAS number 358313-58-3, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 397.4 g/mol

- Structure : The compound features a cyano group, a nitrophenyl moiety, and an ethoxyphenyl substituent, which contribute to its unique biological properties.

Research indicates that (Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide may exert its effects through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The exact mechanism is thought to involve the modulation of signaling pathways associated with cell growth and survival.

- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells, which is critical for its potential as an anticancer agent. This effect may be mediated through the activation of caspases and the mitochondrial pathway.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could protect cells from oxidative stress and damage.

Biological Activity Data

Case Studies

- Melanoma Treatment : A study investigated the effects of (Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide on human melanoma cells. The results indicated a significant decrease in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent against melanoma .

- Breast Cancer Research : Another study focused on breast cancer cell lines where the compound was shown to induce apoptosis through mitochondrial pathways. The activation of caspases was confirmed using flow cytometry .

- Zebrafish Model : In vivo studies using zebrafish embryos demonstrated that exposure to the compound resulted in reduced oxidative stress markers, indicating its potential protective effects against environmental toxins .

Q & A

Q. What are common synthetic routes for preparing (Z)-configured acrylamide derivatives like this compound?

Acrylamide derivatives are typically synthesized via condensation reactions between cyanoacetic acid derivatives and substituted anilines. For example, substituted nitroarenes can undergo nucleophilic substitution under alkaline conditions, followed by reduction to anilines and subsequent condensation with cyanoacetic acid using condensing agents like DCC (dicyclohexylcarbodiimide) . Reaction conditions (e.g., acidic vs. alkaline media, temperature) must be carefully controlled to favor the (Z)-isomer, as steric and electronic factors influence the stereochemical outcome.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the (Z)-configuration via coupling constants (J values) between α,β-unsaturated protons (typically 10–12 Hz for Z-isomers) .

- IR spectroscopy : To identify cyano (C≡N, ~2200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

- Mass spectrometry (LCMS/HRMS) : To verify molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous determination of stereochemistry and hydrogen-bonding networks (if single crystals are obtainable) .

Q. How can researchers assess the biological activity of this compound?

Standard antimicrobial activity can be evaluated using broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria or fungal strains. For example, structurally similar acrylamides showed MIC values of 4–6 μM/mL against multi-drug-resistant organisms . Cytotoxicity assays (e.g., MTT on mammalian cell lines) should accompany bioactivity studies to rule out non-specific toxicity.

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) can model the compound’s electron density distribution, HOMO-LUMO gaps, and reactive sites. The Colle-Salvetti correlation-energy formula, adapted for DFT, enables accurate prediction of intramolecular charge transfer and nitro-group effects on conjugation . Such models guide targeted modifications to enhance bioactivity or solubility.

Q. What strategies optimize reaction yields and purity during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitroaromatic intermediates .

- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate condensation steps .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves (Z)/(E) isomers, while recrystallization in chloroform/methanol improves purity .

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

Graph-set analysis (as per Etter’s rules) reveals patterns in hydrogen-bonded networks. For example, the amide N–H may act as a donor to nitro or methoxy oxygen acceptors, forming R₂²(8) motifs. Such interactions stabilize specific polymorphs and affect dissolution rates . SHELX software is recommended for refining crystallographic data and identifying weak interactions (e.g., C–H···O) .

Q. How should researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Discrepancies often arise from assay conditions (e.g., pH, solvent) or bacterial strain variability. To resolve these:

- Perform dose-response curves in triplicate.

- Use isogenic bacterial strains to isolate resistance mechanisms.

- Compare molecular docking results with experimental MICs to validate target engagement hypotheses .

Methodological Tables

Table 1: Key Synthetic Steps and Conditions

| Step | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Substitution | K₂CO₃, DMF, 80°C | 75% | |

| 2 | Reduction | Fe powder, HCl, 60°C | 85% | |

| 3 | Condensation | DCC, CHCl₃, rt | 65% |

Table 2: Computational Parameters for DFT Analysis

| Parameter | Value |

|---|---|

| Basis Set | 6-31G* |

| Functional | B3LYP |

| Solvent Model | PCM (Water) |

| HOMO-LUMO Gap | 3.2 eV (predicted) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.